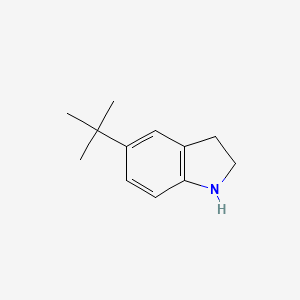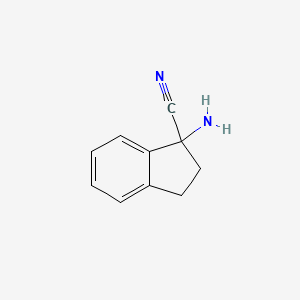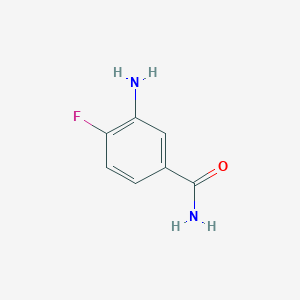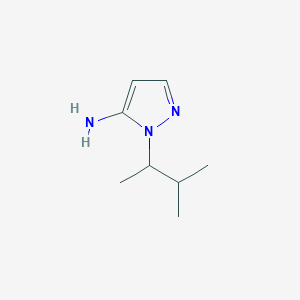
5-Fluoro-7-methyl isatin
Overview
Description
5-Fluoro-7-methyl isatin is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging and Radiopharmaceuticals
5-Fluoro-7-methyl isatin derivatives are explored in the synthesis of compounds that can act as radiopharmaceuticals for molecular imaging of apoptosis. These compounds, particularly the 7-halogenated isatin sulfonamides, show promise as nonradioactive reference compounds for future radiotracers. Modifications at the 7-position of isatin, like introducing halogen substituents, are considered to potentially enhance the metabolic stability of these compounds. Some derivatives exhibit improved inhibitory potencies, indicating their potential in molecular imaging applications (Limpachayaporn et al., 2014).
Structural and Computational Analysis
Studies involving gas-phase electron diffraction and quantum chemical computation have been conducted to understand the structural changes in isatin due to the presence of 1-methyl and 5-fluoro substituents. These studies reveal how different substituents can impact the molecular structure of isatin, offering insights into fine structural effects. For instance, the electron-donating methyl group and the electron-withdrawing fluorine atom significantly affect the geometrical parameters of the molecule, highlighting the importance of understanding these structural changes for the development of new compounds with enhanced properties (Belyakov et al., 2018).
Synthesis and Biological Activity
This compound and its derivatives have been synthesized and evaluated for various biological activities. These compounds are tested for their cytotoxic effects against different cancer cell lines, showing significant in vitro activities. The research underscores the potential of these compounds in the development of anticancer therapies, with some derivatives exhibiting more potency than established drugs in certain cell lines. This highlights the importance of this compound derivatives in the field of medicinal chemistry and drug development (Reddy et al., 2013).
Chemical Synthesis and Antimicrobial Properties
There is considerable interest in the synthesis of this compound derivatives and exploring their antimicrobial properties. Some studies focus on the creation of novel compounds through various chemical reactions and subsequently testing these compounds for their efficacy against different microbial strains. These investigations contribute to the understanding of the antimicrobial potential of isatin derivatives and their possible applications in treating infections (Jarrahpour et al., 2007).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 5-Fluoro-7-methyl isatin . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Mechanism of Action
Target of Action
5-Fluoro-7-methyl isatin, also known as 5-Fluoro-7-methylisatin, is a derivative of isatin, a heterocyclic compound. Isatin derivatives have been shown to exhibit broad-spectrum antiviral properties . The primary targets of this compound are believed to be enzymes involved in viral replication, such as those found in HIV .
Mode of Action
The mode of action of this compound involves the establishment of hydrophobic interactions with the target enzyme . The presence of a fluorine atom and a methyl group in the isatin ring contributes to these interactions . These interactions inhibit the function of the target enzyme, thereby preventing the replication of the virus .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in viral replication. By inhibiting key enzymes in these pathways, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
Studies on similar compounds, such as 5-fluorouracil, suggest that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of the treatment . This involves adjusting the dosage based on the plasma concentration of the drug, which can help to optimize its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of viral replication. This can lead to a decrease in the viral load in the body, helping to alleviate the symptoms of the viral infection . In the case of HIV, for example, this can lead to a decrease in the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds can influence the efficacy of this compound. For instance, certain metal complexes have been shown to enhance the activity of isatin derivatives against certain types of bacteria .
Biochemical Analysis
Biochemical Properties
5-Fluoro-7-methyl isatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and c-Met kinase. The compound acts as a reversible inhibitor of MAO, particularly MAO-B, which is involved in the catabolism of neuroamines . Additionally, this compound has been shown to inhibit c-Met kinase, an enzyme implicated in cancer progression . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurological disorders and cancer.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by causing DNA breakage and chromosome segregation . The compound also influences cell signaling pathways, such as the MAPK/ERK pathway, and affects gene expression related to apoptosis and cell proliferation . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of MAO-B, inhibiting its activity and leading to increased levels of dopamine in the brain . Additionally, this compound inhibits c-Met kinase by binding to its ATP-binding site, thereby blocking its kinase activity and downstream signaling . These interactions result in the modulation of gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cells . These findings suggest that the compound retains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects by inhibiting MAO-B and increasing dopamine levels . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as MAO-B and c-Met kinase . The compound’s inhibition of MAO-B affects the catabolism of neuroamines, leading to increased levels of dopamine and other neurotransmitters . Additionally, this compound’s inhibition of c-Met kinase impacts metabolic flux and metabolite levels related to cancer progression . These interactions underscore the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects . These findings suggest that the compound’s transport and distribution are critical for its cellular activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and nucleus, where it interacts with key biomolecules involved in apoptosis and gene expression . Post-translational modifications, such as phosphorylation, may also influence the compound’s targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPVTUKUNIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588417 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-57-1 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



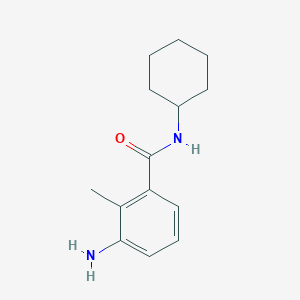

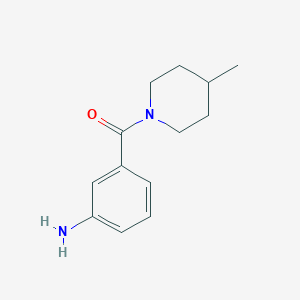
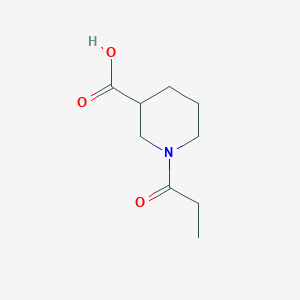
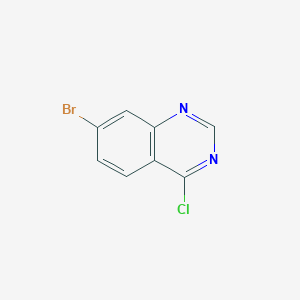
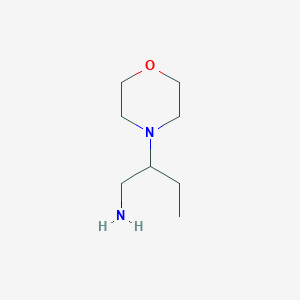
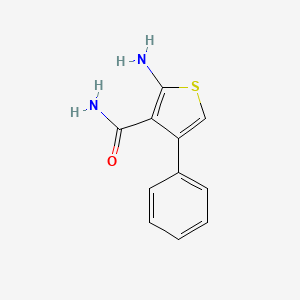
![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
